molecular formula C19H10FN3O3S B11577257 (5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11577257
M. Wt: 379.4 g/mol
InChI Key: OTLKXIXVYBMWRJ-YBEGLDIGSA-N
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Description

The compound (5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule characterized by its unique structure, which includes a fluorophenyl group, furan rings, and a triazolothiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and fluorophenyl intermediates, followed by their condensation with triazolothiazolone under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, (5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE stands out due to its unique structural features and reactivity. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of (5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE .

Properties

Molecular Formula

C19H10FN3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H10FN3O3S/c20-12-5-3-11(4-6-12)14-8-7-13(26-14)10-16-18(24)23-19(27-16)21-17(22-23)15-2-1-9-25-15/h1-10H/b16-10-

InChI Key

OTLKXIXVYBMWRJ-YBEGLDIGSA-N

Isomeric SMILES

C1=COC(=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=N2

Canonical SMILES

C1=COC(=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=N2

Origin of Product

United States

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